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Compound of Interest

Compound Name: Vercirnon

Cat. No.: B1683812

This technical support center provides detailed information and troubleshooting guidance for
researchers and drug development professionals interested in the clinical development of
Vercirnon (GSK1605786/CCX282-B) for Crohn's disease. The content addresses key
challenges encountered during its development, supported by clinical trial data and
experimental protocols.

Frequently Asked Questions (FAQs) &
Troubleshooting

Q1: What was the scientific rationale for developing Vercirnon for Crohn's disease?

Al: The rationale for Vercirnon was based on a targeted immunomodulatory approach.
Vercirnon is a potent and selective oral antagonist of the C-C chemokine receptor type 9
(CCR9).[1][2] In normal physiology, the CCR9 receptor is expressed on a subset of T cells that
are responsible for immune surveillance in the gut.[3][4] It binds with its ligand, CCL25 (TECK),
which is primarily expressed in the small intestine, to guide these T cells to the intestinal
mucosa.[2] In Crohn's disease, this pathway is believed to be dysregulated, leading to
excessive trafficking of inflammatory T cells to the intestines, which causes and perpetuates
chronic inflammation. By blocking the CCR9-CCL25 interaction, Vercirnon was designed to
inhibit the migration of these pathogenic T cells to the gut, thereby reducing inflammation
locally without causing broad systemic immunosuppression.
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Q2: The initial Phase 2 (PROTECT-1) results for Vercirnon seemed promising. Why did the
Phase 3 program ultimately fail?

A2: This is a critical issue in the development of Vercirnon. While the Phase 2 portion of the
PROTECT-1 study showed some encouraging signals, particularly in maintaining remission,
the large-scale Phase 3 SHIELD-1 induction study failed to meet its primary and key secondary
endpoints. The study did not demonstrate a statistically significant improvement in clinical
response or clinical remission compared to placebo after 12 weeks of treatment. This failure to
replicate earlier efficacy signals in a larger, more definitive trial was the primary reason for the
termination of the clinical development program.

Q3: We are designing a trial for a gut-targeted immunomodulator. What were the specific
primary and secondary endpoints for the Vercirnon Phase 3 trials, and why might they have
been challenging to meet?

A3: The primary and secondary endpoints for the pivotal SHIELD-1 induction trial were
standard for Crohn's disease studies at the time but are known to be challenging due to high
placebo response rates and the heterogeneous nature of the disease.

e Primary Endpoint: The proportion of patients achieving a clinical response at 12 weeks. This
was defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100
points from baseline.

o Key Secondary Endpoint: The proportion of patients achieving clinical remission at 12
weeks, defined as a CDAI score of less than 150 points.

Challenges in meeting these endpoints could include:

e High Placebo Response: A significant number of patients in the placebo group showed
improvement, making it difficult to demonstrate a statistically significant drug effect. In the
PROTECT-1 trial, for instance, the clinical response rate in the placebo group at week 8 was
49%.

o Patient Heterogeneity: The trial enrolled patients with moderate-to-severe Crohn's disease,
including those who had previously failed conventional therapies and anti-TNF-a agents.
This diverse patient population may have had varied responses to a novel mechanism of
action.
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e Mechanism Onset: The therapeutic effect of inhibiting T-cell trafficking might have a slower
onset than required to show a significant difference at the 12-week timepoint of an induction
study.

Q4: What safety or toxicity signals were observed with Vercirnon that could be a concern for
other CCR9 antagonists?

A4: While the rates of serious adverse events and trial withdrawals due to adverse events were
generally similar between Vercirnon and placebo groups in the SHIELD-1 study, there were
some concerning signals. A trend towards dose-dependent increases in the overall rate of
adverse events was noted. More specifically, GlaxoSmithKline reported dose-dependent
increases in gastrointestinal and cardiac adverse events. This included two serious cardiac
adverse events in the higher dose (500 mg twice daily) group. These findings reduced the
benefit-risk profile of the drug and contributed to the decision to halt the development program.
Researchers developing other CCR9 antagonists should carefully monitor for potential cardiac
and gastrointestinal side effects.

Quantitative Data Summary

The following tables summarize key quantitative data from the Vercirnon clinical trial program.

Table 1: Efficacy Results from the PROTECT-1 Phase 2/3 Trial (Induction Phase)

Clinical Response at Week Clinical Response at Week
Treatment Group

8 (270 point CDAI drop) 12 (=70 point CDAI drop)
Placebo 49% 47%
Vercirnon 250 mg QD 52% (p=0.667 vs placebo) 56% (p=0.168 vs placebo)
Vercirnon 250 mg BID 48% (p=0.833 vs placebo) 49% (p=0.792 vs placebo)
Vercirnon 500 mg QD 60% (p=0.111 vs placebo) 61% (p=0.039 vs placebo)

Table 2: Efficacy Results from the PROTECT-1 Phase 2/3 Trial (Maintenance Phase)
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Sustained Clinical Clinical Remission at
Treatment Group

Response at Week 52 Week 52 (CDAI < 150)
Placebo 42% 31%
Vercirnon 250 mg BID 46% (p=0.629 vs placebo) 47% (p=0.012 vs placebo)

Table 3: Efficacy Results from the SHIELD-1 Phase 3 Induction Trial

Clinical Response at Week 12 (=100 point
Treatment Group

CDAI drop)
Placebo 25.1%
Vercirnon 500 mg QD 27.6% (p=0.546 vs placebo)
Vercirnon 500 mg BID 27.2% (p=0.648 vs placebo)

Experimental Protocols & Methodologies

PROTECT-1 Trial Methodology
o Study Design: A randomized, double-blind, placebo-controlled Phase 2/3 study.

o Patient Population: 436 adult patients with moderately to severely active Crohn's disease
(CDAI scores 250-450) and elevated C-reactive protein (>7.5 mg/L). 85% of subjects were
on stable concomitant Crohn's medications.

e Induction Phase (12 weeks): Patients were randomized to receive placebo, Vercirnon 250
mg once daily (QD), 250 mg twice daily (BID), or 500 mg QD.

e Open-Label Extension (4 weeks): All patients received Vercirnon 250 mg BID from week 12
to week 16.

¢ Maintenance Phase (36 weeks): Patients who achieved a clinical response (=70 point drop
in CDAI) at week 16 were re-randomized to receive either placebo or Vercirnon 250 mg BID
through week 52.
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» Primary Endpoints: Clinical response at Week 8 and sustained clinical response at Week 52.
SHIELD-1 Trial Methodology
o Study Design: A randomized, double-blind, placebo-controlled Phase 3 induction study.

» Patient Population: 608 adult patients with moderately to severely active Crohn's disease
who were not adequately controlled with conventional therapy, including patients who had
failed treatment with TNF-a antagonists.

o Treatment Phase (12 weeks): Patients were randomized to receive placebo, Vercirnon 500
mg once daily (QD), or Vercirnon 500 mg twice daily (BID).

o Primary Endpoint: Proportion of patients achieving clinical response (=100-point decrease in
CDAI score) at 12 weeks.

o Key Secondary Endpoint: Proportion of patients achieving clinical remission (CDAI score <
150) at 12 weeks.

Visualizations
Vercirnon Mechanism of Action
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Caption: Vercirnon blocks the CCR9 receptor on T-cells, preventing gut inflammation.

Vercirnon Clinical Development Pathway
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Caption: Clinical trial pathway of Vercirnon from Phase 2 to program termination.

Logic of Clinical Development Challenges
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Caption: Key challenges leading to the discontinuation of Vercirnon development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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vercirnon-for-crohn-s-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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